2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE
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Overview
Description
2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexane ring with multiple functional groups, including dichlorophenyl and phenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzylamine with cyclohexane-1,3-dione under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The presence of reactive functional groups allows for substitution reactions, where specific atoms or groups are replaced by others using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.
Medicine: The compound’s potential therapeutic properties are explored for developing new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, influencing various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N′-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(trifluoro-methyl)phenyl]amino}benzohydrazide
- Diethyl 3,3’-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)
- 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE stands out due to its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential applications. Its dichlorophenyl and phenyl groups, along with the cyclohexane-1,3-dione core, make it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyliminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c21-17-7-6-13(8-18(17)22)11-23-12-16-19(24)9-15(10-20(16)25)14-4-2-1-3-5-14/h1-8,12,15,24H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXZLEAJRFEGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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